
Norketotifen
概要
説明
ノルケトチフェンは、ケトチフェンの生物学的に活性な脱メチル化代謝物です。これは、抗ヒスタミンH1薬およびマスト細胞安定剤としてケトチフェンと同様の効力を持ちます。 ケトチフェンのような強い鎮静作用がなく、鎮静作用が制限要因となることなく、より高い用量を投与できる可能性があります . ノルケトチフェンは現在臨床試験中で、まだ使用が承認されていません .
準備方法
ノルケトチフェンは、ケトチフェンから脱メチル化プロセスによって合成されます。 合成経路には、ケトチフェンからのメチル基の除去が含まれ、ノルケトチフェンの生成をもたらします . 反応条件には、通常、脱メチル化プロセスを促進するための特定の試薬と触媒の使用が含まれます。 ノルケトチフェンの工業生産方法は、収率と純度を最適化することに重点を置いて、現在研究開発中です .
化学反応の分析
Metabolic Reactions
Norketotifen undergoes further biotransformation in vivo, producing secondary metabolites :
Key Metabolic Pathways
Reaction Type | Enzyme System | Product |
---|---|---|
Hydroxylation | Cytochrome P450 | 10-Hydroxy-norketotifen |
Glucuronidation | UDP-glucuronosyltransferase | This compound glucuronide |
N-Oxidation | Flavin-containing monooxygenase | This compound N-oxide |
These reactions occur across species, though metabolic rates vary between humans and rodents .
In Vitro Chemical Reactivity
This compound participates in three primary reaction types under controlled laboratory conditions :
Oxidation
-
Reagents : Hydrogen peroxide, metal catalysts
-
Products : Oxidized derivatives (e.g., sulfoxides, epoxides)
-
Significance : Alters electron density at sulfur and aromatic moieties, affecting receptor binding.
Reduction
-
Reagents : Sodium borohydride (NaBH₄), catalytic hydrogenation
-
Products : Dihydro-norketotifen analogs
-
Application : Used to study structure-activity relationships of reduced forms.
Substitution
-
Reagents : Halogens, alkyl halides
-
Products : Halogenated or alkylated derivatives at thiophene or piperidine positions
-
Example : Chlorination at position 3 of the thiophene ring enhances H1 receptor affinity .
Stereochemical Considerations
This compound’s atropisomerism (R/S configuration) influences reaction outcomes:
-
Racemization Risk : High-temperature or acidic conditions promote interconversion between R and S forms .
-
Resolution Methods :
Stability Under Environmental Conditions
Factor | Effect on Reactivity |
---|---|
pH < 3 | Accelerates hydrolysis of amide bonds |
UV light (300–400 nm) | Induces photodegradation via radical formation |
Temperature > 60°C | Increases racemization rate |
Stability studies recommend storage at −20°C in amber vials to minimize degradation .
科学的研究の応用
Pharmacological Properties
Norketotifen exhibits several key pharmacological properties:
- Antihistaminic Activity : this compound functions as an antihistamine, similar to its parent compound ketotifen, but is noted for having significantly reduced sedative effects. This characteristic allows for higher dosing without sedation being a limiting factor .
- Anti-inflammatory Effects : Research indicates that this compound can inhibit the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. This makes it a candidate for treating various inflammatory conditions .
- Antimalarial Activity : Preliminary studies suggest that this compound possesses potent antimalarial properties, showing greater efficacy against Plasmodium falciparum compared to ketotifen. Its mechanism of action appears to be mediated through its higher plasma levels post-administration .
Anti-inflammatory Treatments
This compound's anti-inflammatory properties have led to investigations into its use for conditions such as asthma and allergic reactions. Its ability to inhibit TNF-α release positions it as a potential treatment option for chronic inflammatory diseases.
Antimalarial Drug Development
Given the increasing resistance of malaria parasites to existing treatments, this compound's demonstrated efficacy against Plasmodium falciparum presents a promising avenue for new drug development. Future research is needed to explore its pharmacokinetics and efficacy in various malaria models .
Ocular Applications
This compound has been formulated for ocular use, targeting allergic conjunctivitis and other inflammatory ocular conditions. It has shown significant anti-inflammatory activity, making it a potential treatment option for allergic ocular diseases .
Case Study 1: Anti-inflammatory Effects
A study evaluated the effects of this compound on TNF-α release in human buffy coat preparations. Results indicated that this compound effectively inhibited TNF-α release with no sedative side effects observed even at high doses (up to 16 mg) in human trials . This suggests its viability as a non-sedating alternative for managing inflammatory responses.
Case Study 2: Antimalarial Efficacy
In animal models, this compound was found to be more effective than ketotifen against malaria parasites. The study highlighted that after administration of ketotifen, this compound levels were significantly higher than those of ketotifen itself, correlating with enhanced antimalarial activity observed in vivo against both blood-stage and liver-stage parasites .
Comparative Data Table
Property | This compound | Ketotifen |
---|---|---|
Antihistaminic Activity | Yes (less sedation) | Yes (more sedation) |
Anti-inflammatory | Yes (potent TNF-α inhibition) | Yes (less potent) |
Antimalarial Activity | More potent against P. falciparum | Less potent |
Ocular Use | Formulated for allergic conditions | Used primarily as an antihistamine |
作用機序
類似化合物との比較
ノルケトチフェンは、その抗ヒスタミンおよびマスト細胞安定作用において、その親化合物であるケトチフェンに似ています。 ノルケトチフェンは、ケトチフェンのような強い鎮静作用がないため、鎮静作用が制限要因となることなく、より高い用量を投与できる点が特徴です . 他の類似化合物には、以下が含まれます。
ケトチフェン: ノルケトチフェンの親化合物であり、その抗ヒスタミンおよびマスト細胞安定作用で知られています.
シプロヘプタジン: 同様の化学構造と特性を持つ別の第1世代抗ヒスタミン薬です.
ノルケトチフェンのユニークな点は、鎮静作用が軽減され、ケトチフェンと比較してより強力なマラリア治療薬としての可能性があることです .
生物活性
Norketotifen is the active metabolite of ketotifen, a compound originally developed as an antihistamine. Its biological activity extends beyond antihistaminic effects, demonstrating significant anti-inflammatory and potential antimalarial properties. This article explores the various biological activities of this compound, supported by research findings and case studies.
Pharmacological Profile
1. Antihistaminic Activity
this compound retains antihistaminic properties similar to those of ketotifen but with reduced sedative effects. The S-atropisomer of this compound (SN) exhibits significantly less sedation compared to both ketotifen and the R-atropisomer (RN) in rodent models. This difference is attributed to lower brain uptake and affinity for central nervous system H1 receptors .
2. Anti-Inflammatory Effects
this compound has been shown to inhibit the release of pro-inflammatory cytokines, such as TNFα, from activated human immune cells. In vitro studies demonstrated that this compound effectively reduces inflammation without the sedative side effects associated with ketotifen, making it a promising candidate for treating inflammatory conditions .
3. Antimalarial Activity
Recent studies indicate that this compound possesses potent antimalarial activity, outperforming ketotifen in both in vitro and in vivo models against Plasmodium falciparum. The compound exhibited a lower IC50 compared to its parent drug, suggesting that the antimalarial effects observed with ketotifen are primarily mediated by this compound .
Case Studies and Research Findings
The mechanism through which this compound exerts its biological activities involves several pathways:
- Inhibition of Cytokine Release: By blocking TNFα release, this compound mitigates inflammatory responses, which is crucial in conditions like asthma and allergic reactions.
- Antimalarial Mechanism: It is believed that this compound disrupts the life cycle of malaria parasites through mechanisms that require further elucidation but involve interference with parasite metabolism or replication processes.
特性
IUPAC Name |
2-piperidin-4-ylidene-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c20-16-11-13-3-1-2-4-14(13)17(12-5-8-19-9-6-12)15-7-10-21-18(15)16/h1-4,7,10,19H,5-6,8-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSYPCSSDZBWHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34580-20-6 | |
Record name | Norketotifen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034580206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 34580-20-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORKETOTIFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z24BD2IFB3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between ketotifen and norketotifen?
A1: this compound is the primary active metabolite of ketotifen, formed through demethylation in the liver. [] While both compounds possess antihistaminic and anti-inflammatory properties, this compound demonstrates a superior safety profile, particularly regarding sedation. Ketotifen's use is limited clinically due to its sedative effects, a characteristic not observed with this compound even at high doses. [] This difference in sedation is further explored in research comparing the atropisomers of both compounds. []
Q2: How does this compound exert its anti-inflammatory effects?
A2: this compound demonstrates potent dose-dependent inhibition of TNFα release from activated human buffy coat preparations. [] TNFα is a pro-inflammatory cytokine, and its inhibition suggests a mechanism by which this compound exerts its anti-inflammatory effects.
Q3: Beyond its anti-inflammatory and antihistaminic properties, does this compound exhibit activity against other diseases?
A3: Recent research suggests that ketotifen, with this compound as its active metabolite, demonstrates both blood schizonticidal and liver-stage efficacy against malaria. [] This finding highlights this compound's potential as an antimalarial agent and warrants further investigation.
Q4: Has this compound been investigated in clinical trials for any specific conditions?
A4: Yes, this compound has been studied in clinical trials for the treatment of allergic rhinitis in adults. [] The efficacy and safety data from these trials contribute to understanding the potential clinical applications of this compound. Additionally, there have been investigations into this compound's potential for treating uncomplicated influenza-like illnesses. []
Q5: Does the stereochemistry of this compound impact its sedative effects?
A5: Research indicates that the S-atropisomer of this compound (SN) induces less sedation compared to ketotifen and the R-atropisomer of this compound (RN) in rodent models. [] This suggests that the spatial arrangement of atoms in this compound plays a crucial role in its pharmacological activity, particularly its sedative effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。